
Toxicarolisoflavone
描述
Toxicarolisoflavone is an isoflavone extracted from Derris trifoliata Lour . It is a natural product that belongs to the group of isoflavonoids . It is found in the plants Derris, Polyphylla, and Ovalifolia .
Molecular Structure Analysis
Toxicarolisoflavone contains a total of 55 bonds; 33 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), 1 aromatic hydroxyl, and 5 ethers (aromatic) .
Physical And Chemical Properties Analysis
Toxicarolisoflavone is a powder with a molecular weight of 410.4 g/mol . Its chemical formula is C23H22O7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
科学研究应用
Understanding the Limitations of Animal Studies
Toxicarolisoflavone, like many other compounds, is often tested in animal models before clinical trials in humans. However, research by Norman (2019) highlights the limitations of animal studies in predicting human toxicity. This study emphasizes the need for alternative methods and models in pharmaceutical development, which could be relevant for the research of Toxicarolisoflavone (Norman, 2019).
PET Imaging in Drug Research
The application of Positron Emission Tomography (PET) in drug research, as discussed by Fowler et al. (1999), can be pivotal for understanding the pharmacokinetics and pharmacodynamics of compounds like Toxicarolisoflavone. PET imaging offers a non-invasive method to study drug action and metabolism in both animals and humans (Fowler et al., 1999).
Phytoconstituents and Pharmacological Reports
Dhawan et al. (2004) review the phyto-constituents and pharmacological reports of the genus Passiflora, which includes compounds similar to Toxicarolisoflavone. Their research sheds light on the potential CNS depressant properties and other therapeutic applications, offering insights into how Toxicarolisoflavone might be studied and applied (Dhawan et al., 2004).
Toxicogenomics and Clinical Toxicology
The study by Ferrer-Dufol and Menao-Guillén (2009) explores the connection between basic research in toxicogenomics and clinical toxicology. This research can provide a framework for understanding how Toxicarolisoflavone affects gene and protein expression related to toxicokinetic and toxicodynamic processes (Ferrer-Dufol & Menao-Guillén, 2009).
Antifungal Mechanisms
Hwang et al. (2012) investigated the antifungal mechanism of amentoflavone, a compound similar to Toxicarolisoflavone. Their findings on mitochondrial dysfunction and apoptosis in fungal cells could provide valuable insights into the potential antifungal applications of Toxicarolisoflavone (Hwang et al., 2012).
Riboflavin in Blood Products
Studies on riboflavin, like the one by Goodrich (2000), explore its use in pathogen inactivation in blood products. This research could inform potential applications of Toxicarolisoflavone in similar medical contexts, considering its structural and functional similarities (Goodrich, 2000).
属性
IUPAC Name |
5-hydroxy-8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-23(2)7-6-12-17(30-23)9-15(24)20-21(25)14(11-29-22(12)20)13-8-18(27-4)19(28-5)10-16(13)26-3/h6-11,24H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIRAQXHOVJVDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Toxicarolisoflavone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



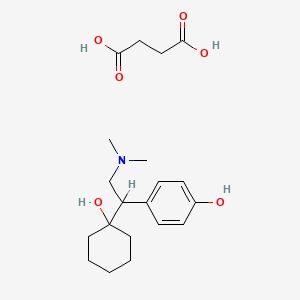
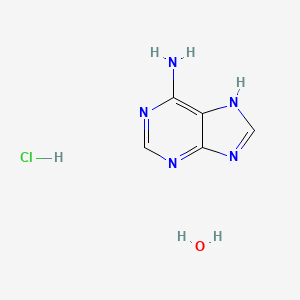
![3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide](/img/structure/B1663737.png)
![1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene](/img/structure/B1663738.png)
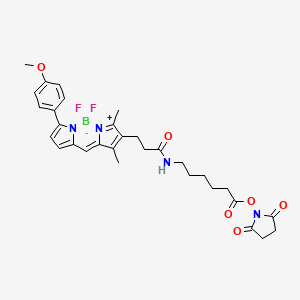
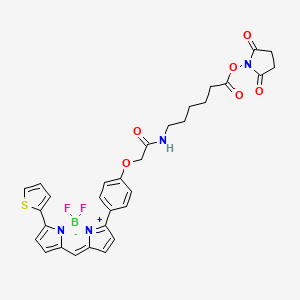
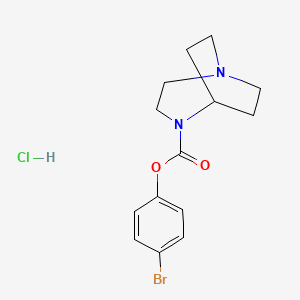
![4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B1663743.png)
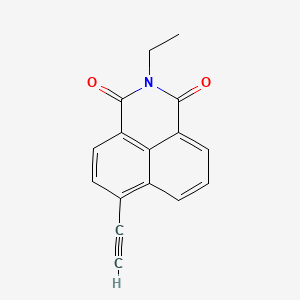
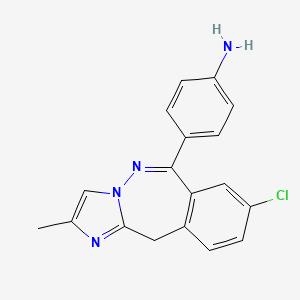
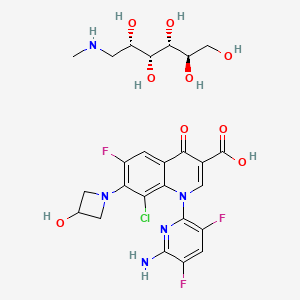
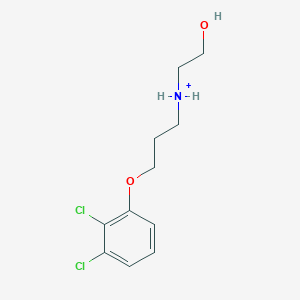
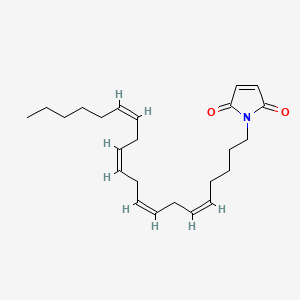
![[(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid](/img/structure/B1663755.png)